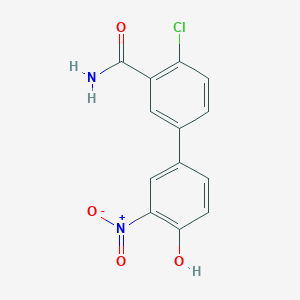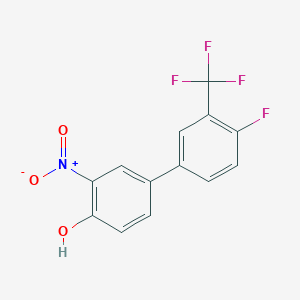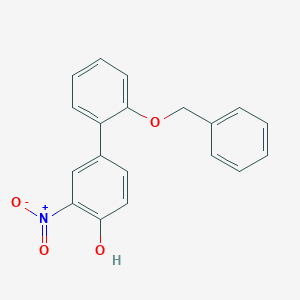
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) is a synthetic compound used in a variety of scientific research applications. It is a nitrophenol derivative with a trifluoromethyl group attached to the phenyl ring. It is a white solid with a melting point of 87-90°C and a solubility of 0.1 g/L in water. It is commonly used in organic synthesis and as a reagent in various scientific research applications.
Mécanisme D'action
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) is a nitrophenol derivative, which means it is capable of undergoing a variety of chemical reactions. It can undergo a nucleophilic substitution reaction, a nucleophilic addition reaction, and an electrophilic substitution reaction. It can also undergo a variety of oxidation reactions, such as an oxidation reaction with aqueous sodium hypochlorite.
Biochemical and Physiological Effects
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) has been shown to have some biochemical and physiological effects in laboratory studies. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antioxidant properties, which may be beneficial in preventing certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, it can be difficult to purify and can be toxic if not handled properly.
Orientations Futures
The potential future directions for 4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds. Additionally, research could be conducted into its potential use in the synthesis of fluorescent dyes and fluorescent labels. Finally, research could be conducted into its potential use as an antioxidant or in the treatment of certain diseases.
Méthodes De Synthèse
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) can be synthesized from the reaction of 2-methoxy-5-trifluoromethylphenol and nitric acid. The reaction is conducted in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-90°C. The reaction is complete when the excess nitric acid is removed. The product is then purified by column chromatography.
Applications De Recherche Scientifique
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it is used in the synthesis of fluorescent dyes and fluorescent labels.
Propriétés
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-22-13-5-3-9(14(15,16)17)7-10(13)8-2-4-12(19)11(6-8)18(20)21/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCAIMDRKUQTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686337 |
Source


|
| Record name | 2'-Methoxy-3-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol | |
CAS RN |
1261897-52-2 |
Source


|
| Record name | 2'-Methoxy-3-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)






